molecular formula C11H16IN B1403300 1-(4-Iodophenyl)-3-methylbutan-1-amine CAS No. 1383912-72-8

1-(4-Iodophenyl)-3-methylbutan-1-amine

Cat. No. B1403300
CAS RN: 1383912-72-8
M. Wt: 289.16 g/mol
InChI Key: XAKXGVCSGZPDBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For example, new ethynyl derivatives were synthesized from 5-(benzothiazol-2-yl)-1-(4-iodophenyl)-3-phenyl-6-vinyl (phenyl)verdazyls using Sonogashira cross-coupling reactions carried out in two stages . Another study reported the synthesis of N-(4-iodophenyl)-β-alanine derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds such as “1-(4-Iodophenyl)ethan-1-one” has been analyzed . It’s important to note that the structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together.


Chemical Reactions Analysis

While specific chemical reactions involving “1-(4-Iodophenyl)-3-methylbutan-1-amine” were not found, reactions of related compounds have been studied. For instance, Sonogashira cross-coupling reactions of 5-(benzothiazol-2-yl)-1-(4-iodophenyl)-3-phenyl-6-vinyl (phenyl)verdazyls have been reported .

Scientific Research Applications

1. Mass Spectrometry in Studying Metabolites

Weinkam, Gal, Callery, and Castagnoli (1976) utilized chemical ionization mass spectrometry to study the stereoselective metabolism of a chiral psychotomimetic amine, providing insights into metabolite formation and substrate disappearance. This method proved effective for initial analysis of in vitro metabolic reactions (Weinkam, R., Gal, J., Callery, P., & Castagnoli, N. (1976)).

2. Complexation-Induced Activation in Organic Synthesis

Oshima, Kitazono, and Aoyama (1997) explored the regioselective alkylation of methyl fucopyranoside via complexation with phenylboronic acid in the presence of a tertiary amine, indicating the role of amines in facilitating organic synthesis (Oshima, K., Kitazono, E., & Aoyama, Y. (1997)).

3. Structural Studies of NH and OH Proton Donors with Amines

Castaneda, Denisov, and Schreiber (2001) examined the structures of complexes formed by aromatic NH and OH proton donors with aliphatic amines, contributing to the understanding of hydrogen bonding and complex formation in chemistry (Castaneda, J. P., Denisov, G., & Schreiber, V. (2001)).

4. Role in Pharmaceutical Intermediates

Fleck, Mcwhorter, DeKam, and Pearlman (2003) developed a process for synthesizing N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, demonstrating the importance of such compounds in pharmaceutical manufacturing (Fleck, T., Mcwhorter, W., DeKam, R. N., & Pearlman, B. A. (2003)).

5. Catalysis in Hydrogenation-Decarbonylation

Verduyckt, Coeck, and Vos (2017) investigated the Ru-catalyzed hydrogenation–decarbonylation of amino acids to primary amines, highlighting the role of amines in the production of bio-based chemicals (Verduyckt, J., Coeck, R., & Vos, D. (2017)).

6. X-Ray Structures and Computational Studies

Nycz, Małecki, Zawiazalec, and Paździorek (2011) characterized several cathinones using techniques like X-ray diffraction, contributing to understanding the structural properties of related amines (Nycz, J., Małecki, G., Zawiazalec, M., & Paździorek, T. (2011)).

properties

IUPAC Name

1-(4-iodophenyl)-3-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16IN/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8,11H,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKXGVCSGZPDBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=C(C=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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